Enhanced Mass Spectrometric Resolution via +6 Da Mass Shift Compared to Unlabeled N-Oxide
Clomipramine-d6 N-Oxide exhibits a +6 Da mass shift from the unlabeled analyte (MW 336.89 vs. 330.85 Da), providing a clear analytical window that is larger than the +3 Da shift offered by Clomipramine-d3 (MW ~333.85 Da) . This larger mass differential significantly reduces the potential for isotopic cross-contribution between the internal standard and the analyte's M+2 and M+4 natural abundance peaks, a known source of quantification bias in LC-MS/MS [1].
| Evidence Dimension | Nominal Mass Shift vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | +6 Da |
| Comparator Or Baseline | Clomipramine-d3: +3 Da; Unlabeled Clomipramine N-Oxide: 0 Da |
| Quantified Difference | Twice the mass shift of a common -d3 internal standard, reducing isotopic overlap risk |
| Conditions | Theoretical based on molecular formulas (C19H17D6ClN2O vs. C19H23ClN2O) |
Why This Matters
A larger mass shift simplifies method development and improves assay robustness by minimizing spectral interference in complex biological extracts.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
